Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Benzene-1,3-dicarboxylic acid; 2,2-dimethylpropane-1,3-diol; ethane-1,2-diol; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; hexanedioic acid; terephthalic acid” is a complex mixture of several important organic compounds. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,3-dicarboxylic acid:
2,2-dimethylpropane-1,3-diol:
Ethane-1,2-diol:
2-ethyl-2-(hydroxymethyl)propane-1,3-diol:
Hexanedioic acid:
Terephthalic acid: This compound is synthesized by the oxidation of para-xylene using air in the presence of a cobalt-manganese catalyst.
Industrial Production Methods
The industrial production methods for these compounds often involve large-scale oxidation and hydrogenation processes, utilizing catalysts to enhance reaction efficiency and yield. For example, the production of terephthalic acid and isophthalic acid involves the use of cobalt-manganese catalysts in oxidation reactions .
Chemical Reactions Analysis
Types of Reactions
Reduction: 2,2-dimethylpropane-1,3-diol can be reduced to form neopentyl glycol derivatives.
Substitution: Ethane-1,2-diol can undergo substitution reactions to form various glycol ethers.
Common Reagents and Conditions
Oxidizing agents: Nitric acid, air (oxygen) in the presence of cobalt-manganese catalysts.
Reducing agents: Palladium on carbon for hydrogenation reactions.
Substitution reagents: Alkyl halides for forming glycol ethers.
Major Products
Anhydrides: Formed from the oxidation of dicarboxylic acids.
Glycol derivatives: Formed from the reduction of neopentyl glycol.
Glycol ethers: Formed from the substitution reactions of ethane-1,2-diol.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Benzene-1,3-dicarboxylic acid: Used in the production of polyesters and resins.
2,2-dimethylpropane-1,3-diol: Utilized in the synthesis of polyesters, paints, lubricants, and plasticizers.
Ethane-1,2-diol: Commonly used as an antifreeze agent and in the production of polyethylene terephthalate (PET) plastics.
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: Used in the production of alkyd resins and as a building block for various chemical syntheses.
Hexanedioic acid: Primarily used in the production of nylon-6,6 and as a precursor for polyurethane foams.
Terephthalic acid: Essential for the production of PET plastics and fibers.
Mechanism of Action
The mechanism of action for these compounds varies based on their chemical structure and application:
Benzene-1,3-dicarboxylic acid: Acts as a monomer in polyester synthesis, forming ester bonds with diols.
2,2-dimethylpropane-1,3-diol: Enhances the stability of polyesters towards heat, light, and water by forming stable ester linkages.
Ethane-1,2-diol: Functions as a coolant and antifreeze by lowering the freezing point of water.
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: Acts as a cross-linking agent in alkyd resins, providing structural stability.
Hexanedioic acid: Forms amide linkages in nylon-6,6, contributing to the polymer’s strength and durability.
Terephthalic acid: Forms ester bonds with ethylene glycol in PET production, resulting in strong and durable plastics.
Comparison with Similar Compounds
Similar Compounds
Phthalic acid: Similar to benzene-1,3-dicarboxylic acid but with carboxyl groups in the 1,2 positions.
Trimethylolpropane: Similar to 2,2-dimethylpropane-1,3-diol but with an additional hydroxymethyl group.
Succinic acid: Similar to hexanedioic acid but with a shorter carbon chain.
Uniqueness
Benzene-1,3-dicarboxylic acid: Unique due to its meta-substitution pattern, which affects its reactivity and polymerization properties.
2,2-dimethylpropane-1,3-diol: Unique for its stability and resistance to oxidation and hydrolysis.
Ethane-1,2-diol: Widely used due to its low toxicity and effectiveness as an antifreeze.
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: Provides excellent cross-linking properties in resins.
Hexanedioic acid: Essential for the production of high-strength nylon polymers.
Terephthalic acid: Crucial for the production of PET plastics, offering durability and strength.
Properties
CAS No. |
90144-49-3 |
---|---|
Molecular Formula |
C35H54O19 |
Molecular Weight |
778.8 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;terephthalic acid |
InChI |
InChI=1S/2C8H6O4.C6H10O4.C6H14O3.C5H12O2.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;1-5(2,3-6)4-7;3-1-2-4/h2*1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;6-7H,3-4H2,1-2H3;3-4H,1-2H2 |
InChI Key |
MEFFZZHVMBVDIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC(C)(CO)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Related CAS |
90144-49-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.